molecular formula C17H15F3N2O2 B4177451 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No. B4177451
M. Wt: 336.31 g/mol
InChI Key: QUTCKCUXEZSYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TFB-TBOA has been studied for its potential as a research tool in the field of neuroscience.

Mechanism of Action

4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide acts as a non-competitive inhibitor of glutamate transporters. It binds to the extracellular domain of the transporter protein and prevents the uptake of glutamate into the cell. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been shown to have several biochemical and physiological effects. It can increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. It can also alter synaptic plasticity and impair learning and memory. 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been shown to have anti-epileptic effects in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide as a research tool is its high potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate uptake and extracellular glutamate levels. However, one limitation of using 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is its potential to cause excitotoxicity and neuronal damage at high concentrations. Careful dosing and monitoring of extracellular glutamate levels are necessary to avoid these effects.

Future Directions

There are several future directions for research involving 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide. One area of interest is the development of more selective and potent inhibitors of glutamate transporters. Another area of interest is the use of 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide could be used to investigate the role of glutamate transporters in the pathogenesis of these diseases and as a potential therapeutic target. Additionally, 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide could be used in the development of new anti-epileptic and neuroprotective drugs.

Scientific Research Applications

4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been used as a research tool in neuroscience to study the role of glutamate transporters in various physiological and pathological conditions. It has been shown to be effective in inhibiting glutamate uptake in cultured cells and in vivo animal models. 4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been used to study the role of glutamate transporters in synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

4-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-11-5-7-12(8-6-11)16(24)21-10-15(23)22-14-4-2-3-13(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTCKCUXEZSYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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